![molecular formula C15H32OSSi B14255065 Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- CAS No. 214287-10-2](/img/structure/B14255065.png)
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- is a specialized organosilicon compound It is characterized by the presence of a silane core bonded to various organic groups, including a 1-[(1,1-dimethylethyl)thio]ethenyl group and three isopropyl groups
Preparation Methods
The synthesis of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- typically involves the reaction of appropriate organosilicon precursors with reagents that introduce the desired functional groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity. Industrial production methods may involve large-scale reactions in specialized reactors, with careful monitoring of reaction parameters to optimize efficiency and minimize by-products .
Chemical Reactions Analysis
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- involves its interaction with molecular targets through its functional groups. These interactions can include bonding with other molecules, catalyzing reactions, or altering the properties of materials it is incorporated into. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- can be compared with other organosilicon compounds such as:
Trimethylsilyl compounds: These have three methyl groups attached to the silicon atom and are commonly used in organic synthesis.
Triethoxysilane: This compound has three ethoxy groups and is used in the production of silanes and silicones.
Phenylsilanes: These contain phenyl groups and are used in the synthesis of advanced materials.
The uniqueness of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- lies in its specific functional groups, which confer distinct reactivity and applications compared to other organosilicon compounds .
Properties
CAS No. |
214287-10-2 |
|---|---|
Molecular Formula |
C15H32OSSi |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
1-tert-butylsulfanylethenoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H32OSSi/c1-11(2)18(12(3)4,13(5)6)16-14(7)17-15(8,9)10/h11-13H,7H2,1-6,8-10H3 |
InChI Key |
RBNCYEMPMPLTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=C)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


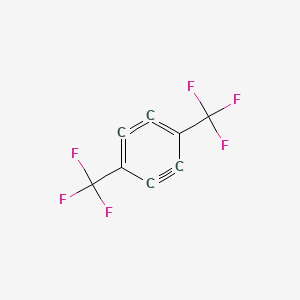
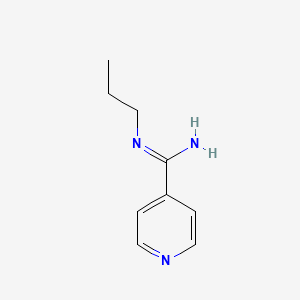
![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
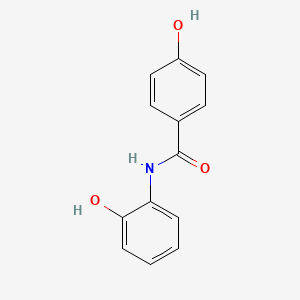
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
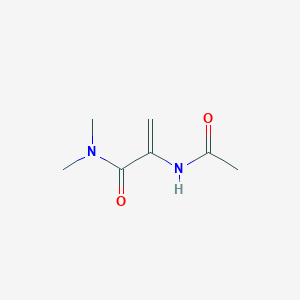
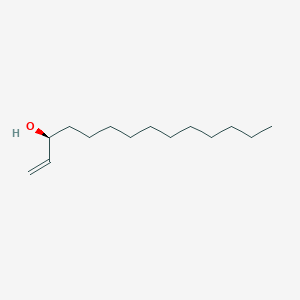
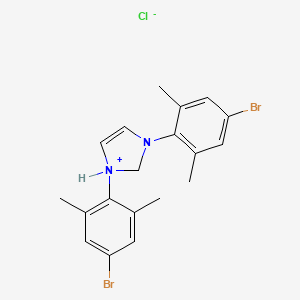

![Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate](/img/structure/B14255043.png)
![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)


